molecular formula C15H18N2OS B2629092 N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide CAS No. 873010-78-7

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide

Cat. No.: B2629092
CAS No.: 873010-78-7
M. Wt: 274.38
InChI Key: KIZWVVXUEDUWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with dimethyl groups and an ethyl chain linked to a methylbenzamide moiety. Thiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-chlorobenzamide
  • N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide
  • N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide

Uniqueness

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide is unique due to its specific substitution pattern on the thiazole ring and the benzamide moiety, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-10-4-6-13(7-5-10)15(18)16-9-8-14-11(2)17-12(3)19-14/h4-7H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZWVVXUEDUWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.